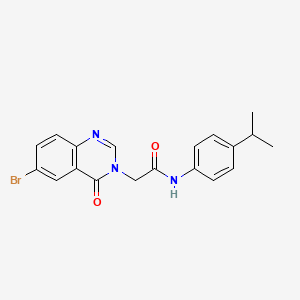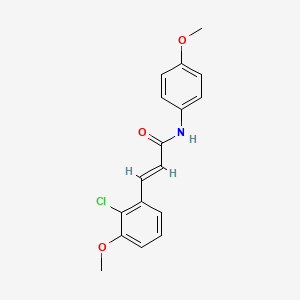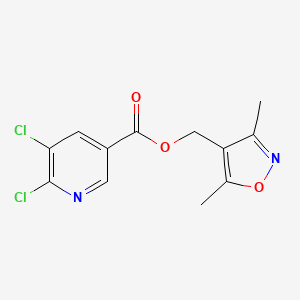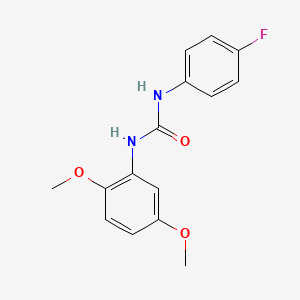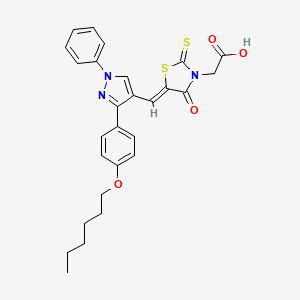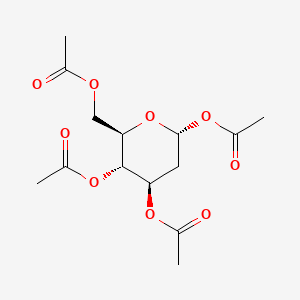![molecular formula C13H19N3O2 B11944159 N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butylamino group attached to the phenyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form the intermediate N-(4-nitrophenyl)carbamate. This intermediate is then reduced to N-(4-aminophenyl)carbamate, which is subsequently acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Characterized by the presence of a tert-butylamino group and an acetamide moiety.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Contains different functional groups attached to the phenyl ring.
Uniqueness
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the acetamide moiety contributes to its stability and solubility in various solvents .
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)14-10-5-7-11(8-6-10)15-12(18)16-13(2,3)4/h5-8H,1-4H3,(H,14,17)(H2,15,16,18) |
InChI-Schlüssel |
HLPRDTSXUIYFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






